3-{4-[4-({2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}methyl)piperidin-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
3-{4-[4-({2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}methyl)piperidin-1-yl]-4-oxobutyl}-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple isoquinoline and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-({2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}methyl)piperidin-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dioxobenzo[de]isoquinoline derivatives with piperidine intermediates under controlled conditions. The reaction often requires the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-({2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}methyl)piperidin-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .
Scientific Research Applications
3-{4-[4-({2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}methyl)piperidin-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several important applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{4-[4-({2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}methyl)piperidin-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)propanoic acid
- 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butyric acid methyl ester
- 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid
Uniqueness
What sets 3-{4-[4-({2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}methyl)piperidin-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione apart from similar compounds is its unique combination of isoquinoline and piperidine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
2-[4-[4-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O5/c38-28(14-5-17-36-31(39)24-10-1-6-22-7-2-11-25(29(22)24)32(36)40)35-18-15-21(16-19-35)20-37-33(41)26-12-3-8-23-9-4-13-27(30(23)26)34(37)42/h1-4,6-13,21H,5,14-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYONBGMWRKZKFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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